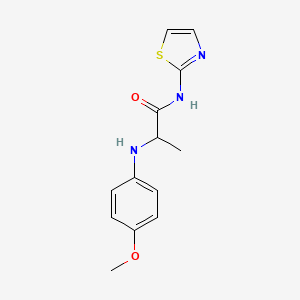

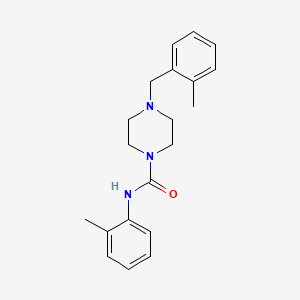

![molecular formula C21H23FN4O2 B5500538 6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, functionalization of side chains, and substitution at various positions to modify the compound's properties and enhance its activity. For instance, studies have demonstrated the synthesis of similar compounds by introducing longer side chains or substituting the hydrogen atom at specific positions to study their anti-inflammatory properties without inducing ulcerogenic activity, indicating a methodology that could be applicable to the synthesis of our target compound (Auzzi et al., 1983).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines can be elucidated using techniques like X-ray crystallography, which helps in understanding the arrangement of atoms within the molecule. This analysis is essential for correlating the structure with the compound's reactivity and properties. X-ray analysis has been used to determine the structures of closely related compounds, providing insights into their conformation and the effects of various substituents on their stability and activity (Clayton et al., 1980).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in a variety of chemical reactions, including cyclizations, substitutions, and cyclocondensation reactions, leading to the formation of new derivatives with diverse properties. These reactions are influenced by the compound's structure, particularly the substituents' nature and positioning, which can significantly affect its reactivity and the types of reactions it can undergo. The synthesis of fluorophores using pyrazolo[1,5-a]pyrimidines as intermediates demonstrates the compound's versatility in chemical reactions (Castillo et al., 2018).

Applications De Recherche Scientifique

Phosphodiesterase Inhibition and Antihypertensive Activity

- Certain pyrazolo[3,4-d]pyrimidones, structurally similar to the compound , have been identified as specific inhibitors of cGMP-specific phosphodiesterase, with potential antihypertensive activity. These compounds exhibit enzymatic and cellular activity, and some demonstrate promising oral antihypertensive effects in vivo (Dumaitre & Dodic, 1996).

Potential Treatment for Cognitive Impairment

- A study on 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , revealed that these compounds can act as inhibitors of phosphodiesterase 1 (PDE1). They are being considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease (Li et al., 2016).

Antihypertensive Agents

- Research on 1,2,4-triazolol[1,5-alpha]pyrimidines, similar in structure to the compound, showed that these derivatives have antihypertensive properties. Some of these compounds demonstrated promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

Anti-Cancer and Anti-5-Lipoxygenase Agents

- A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds displayed cytotoxic activity against certain cancer cell lines and inhibited 5-lipoxygenase (Rahmouni et al., 2016).

Nonsteroidal Anti-Inflammatory Drugs

- Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory properties. Some compounds in this class showed significant activity and were found to be devoid of ulcerogenic activity, potentially offering safer alternatives to traditional NSAIDs (Auzzi et al., 1983).

Herbicidal Activity

- Fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their herbicidal activity against certain plants, indicating potential applications in agriculture (Liu et al., 2006).

Analgesic and Antiparkinsonian Activities

- Compounds derived from pyrazolopyrimidines have shown promising analgesic and antiparkinsonian activities, comparable to known drugs in these categories (Amr et al., 2008).

Synthesis of Fluorescent Probes

- Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of functional fluorophores. These compounds exhibit fluorescence properties, making them suitable for use as probes in biological or environmental studies (Castillo et al., 2018).

Antitumor Activity

- Research on pyrazolopyrimidines has revealed their potential as anticancer agents with a unique mechanism of tubulin inhibition, differing from that of traditional drugs like paclitaxel (Zhang et al., 2007).

Propriétés

IUPAC Name |

6-[3-[2-(4-fluorophenyl)ethyl]piperidine-1-carbonyl]-7-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2/c1-14-18(12-23-19-11-20(27)24-26(14)19)21(28)25-10-2-3-16(13-25)5-4-15-6-8-17(22)9-7-15/h6-9,11-12,16H,2-5,10,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKSVCBJKVMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC(=O)NN12)C(=O)N3CCCC(C3)CCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

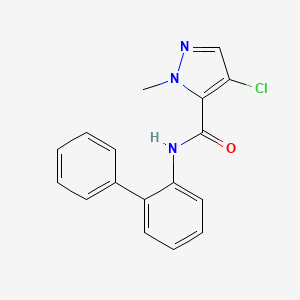

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)